1-Bromo-4-methoxyhexane

Description

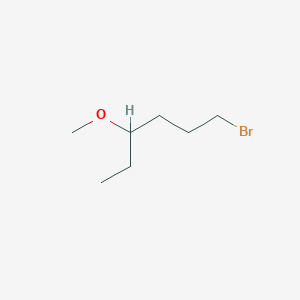

Structure

3D Structure

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-4-methoxyhexane |

InChI |

InChI=1S/C7H15BrO/c1-3-7(9-2)5-4-6-8/h7H,3-6H2,1-2H3 |

InChI Key |

KAJAIOBPPXAUIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCBr)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Analytical Validation of 1 Bromo 4 Methoxyhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-Bromo-4-methoxyhexane is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the bromine atom and the oxygen atom of the methoxy (B1213986) group will cause adjacent protons to be deshielded, shifting their signals downfield.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CH₂Br) | 3.40 | Triplet | 6.8 |

| H-2 (-CH₂-) | 1.85 | Multiplet | |

| H-3 (-CH₂-) | 1.50 - 1.65 | Multiplet | |

| H-4 (-CHOCH₃) | 3.30 | Multiplet | |

| H-5 (-CH₂-) | 1.40 | Multiplet | |

| H-6 (-CH₃) | 0.90 | Triplet | 7.2 |

| -OCH₃ | 3.35 | Singlet |

The protons on the carbon bearing the bromine (H-1) are expected to resonate at the lowest field for the alkyl chain due to the strong deshielding effect of the bromine atom. The methoxy protons (-OCH₃) will appear as a characteristic singlet, also in a relatively downfield region. The proton at the carbon with the methoxy group (H-4) will also be deshielded. The remaining methylene and methyl protons will appear at higher fields (upfield), with their multiplicities determined by the number of adjacent protons.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂Br) | 33.5 |

| C-2 (-CH₂-) | 30.0 |

| C-3 (-CH₂-) | 28.5 |

| C-4 (-CHOCH₃) | 78.0 |

| C-5 (-CH₂-) | 19.0 |

| C-6 (-CH₃) | 14.0 |

| -OCH₃ | 56.0 |

The carbon atom bonded to the bromine (C-1) will be significantly shifted downfield. The carbon atom attached to the methoxy group (C-4) is expected to have the largest chemical shift due to the high electronegativity of the oxygen atom. The methoxy carbon (-OCH₃) will also have a characteristic downfield shift. The other alkyl carbons will resonate at higher fields.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6. This would confirm the linear hexane chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~3.40 ppm would correlate with the carbon signal at ~33.5 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations between the methoxy protons (-OCH₃) and C-4 would confirm the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. The expected molecular ions would be at m/z 194 and 196 for C₇H₁₅⁷⁹BrO and C₇H₁₅⁸¹BrO, respectively.

Common fragmentation pathways for haloalkanes and ethers would be expected. Key fragment ions would likely arise from:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Loss of a bromine radical: This would result in a carbocation at m/z 115.

Loss of a methoxy radical: Leading to a fragment at m/z 163/165.

Loss of a propyl group: Cleavage at the C4-C5 bond.

Predicted Key Fragment Ions in the EI-MS of this compound:

| m/z | Predicted Fragment |

| 194/196 | [M]⁺ (Molecular Ion) |

| 115 | [M - Br]⁺ |

| 73 | [CH(OCH₃)CH₂CH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This enables the calculation of the elemental composition of the ions, providing definitive confirmation of the molecular formula.

For this compound (C₇H₁₅BrO), the calculated exact masses for the molecular ions are:

[C₇H₁₅⁷⁹BrO]⁺: 194.0306

[C₇H₁₅⁸¹BrO]⁺: 196.0286

The observation of ions with these exact masses in an HRMS analysis would provide strong evidence for the proposed molecular formula of this compound.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and quantification of components within a chemical mixture. For this compound, both gas and liquid chromatography play crucial roles in its analytical validation.

Gas Chromatography (GC) for Volatile Purity Determination

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and for quantifying any volatile impurities. The method's effectiveness relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column. A flame ionization detector (FID) is commonly employed for its high sensitivity to organic compounds.

Potential volatile impurities in this compound could include starting materials, residual solvents from the synthesis process, or by-products of the reaction. The retention time of the main peak corresponding to this compound is a critical parameter for its identification, while the area of this peak relative to the total peak area provides a quantitative measure of its purity.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

To assess the presence of non-volatile impurities, high-performance liquid chromatography is the method of choice. These impurities may include unreacted starting materials of lower volatility, high molecular weight by-products, or degradation products. A reversed-phase HPLC method is typically suitable for a compound with the polarity of this compound.

In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, especially if the impurities possess a chromophore.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound

| Parameter | Value |

| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular fingerprint, allowing for the confirmation of the compound's structure.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups: the C-Br bond, the C-O-C ether linkage, and the C-H bonds of the alkane backbone. The presence and position of these bands provide strong evidence for the correct chemical structure.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Alkyl Halide | C-Br | 600 - 500 |

| Ether | C-O-C | 1150 - 1085 (asymmetric stretching) |

| Alkane | C-H | 2960 - 2850 (stretching) |

| C-H | 1470 - 1450 (bending) |

The collective data from these chromatographic and spectroscopic methods provide a comprehensive analytical profile of this compound, ensuring its identity, purity, and quality for its intended chemical applications.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Methoxyhexane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions of 1-bromo-4-methoxyhexane can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The secondary nature of the carbon bearing the bromine atom allows for competition between these two pathways.

The methoxy (B1213986) group at the 4-position of this compound exerts a modest electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This can slightly decrease the rate of an SN1 reaction by destabilizing the incipient carbocation at C-1. Conversely, in an SN2 reaction, the substituent is sufficiently removed from the reaction center so as not to cause significant steric hindrance, and its electronic effect on the transition state is minimal.

To illustrate the impact of substituents on the reaction pathway, a hypothetical study comparing the reaction of this compound with different nucleophiles is presented below.

Table 1: Effect of Nucleophile Strength on the Substitution Pathway for this compound at 25°C in 80% Ethanol/20% Water

| Nucleophile | Nucleophile Concentration (M) | Predominant Pathway | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|---|

| H₂O | - (solvent) | SN1 | 1.2 x 10⁻⁵ |

| CH₃COO⁻ | 0.1 | SN2 | 4.5 x 10⁻⁵ |

This is a hypothetical data table created to be illustrative of expected chemical principles.

The data suggests that with a weak nucleophile like water, the reaction proceeds primarily through an SN1 pathway, where the rate is largely dependent on the ionization of the substrate. With stronger, more effective nucleophiles like acetate (B1210297) and methoxide, the reaction shifts to a bimolecular (SN2) mechanism, as indicated by the increased reaction rates.

The bromide ion is an excellent leaving group, facilitating both SN1 and SN2 reactions due to its ability to stabilize a negative charge. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. For an SN1 reaction, the departure of the leaving group forms a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or near-racemic mixture of products, indicating a loss of stereochemical integrity (retention and inversion).

Consider the reaction of an enantiomerically pure sample of (R)-1-bromo-4-methoxyhexane.

Table 2: Stereochemical Outcome of Substitution Reactions of (R)-1-bromo-4-methoxyhexane

| Reaction Conditions | Major Product(s) | Stereochemical Outcome |

|---|---|---|

| NaN₃ in Acetone | (S)-1-azido-4-methoxyhexane | Complete Inversion (SN2) |

This is a hypothetical data table created to be illustrative of expected chemical principles.

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. lumenlearning.com The E1 mechanism involves the formation of a carbocation intermediate, similar to the SN1 pathway, while the E2 mechanism is a concerted process where the base removes a proton and the leaving group departs simultaneously. libretexts.org

Elimination of HBr from this compound can potentially form two constitutional isomers: 4-methoxyhex-1-ene and 4-methoxyhex-2-ene. According to Zaitsev's rule, in an elimination reaction, the major product is the more stable, more highly substituted alkene. chemistrysteps.comlibretexts.org Therefore, 4-methoxyhex-2-ene is expected to be the major product.

The regioselectivity of the elimination can be influenced by the strength and steric bulk of the base used.

Table 3: Regioselectivity of Elimination from this compound

| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Product Ratio (Major:Minor) |

|---|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | 55 | 4-methoxyhex-2-ene | 4-methoxyhex-1-ene | 85:15 |

This is a hypothetical data table created to be illustrative of expected chemical principles.

The use of a small, strong base like sodium ethoxide favors the formation of the more stable Zaitsev product. libretexts.org In contrast, a bulky base such as potassium tert-butoxide favors the formation of the less substituted Hofmann product due to steric hindrance when abstracting the more sterically accessible proton from the terminal carbon. chemistrysteps.com

The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. mgscience.ac.in This can lead to the preferential formation of one stereoisomer of the alkene product (E or Z). For the formation of 4-methoxyhex-2-ene from this compound, the transition state leading to the more stable (E)-isomer is generally favored over the transition state leading to the (Z)-isomer due to reduced steric strain.

Table 4: Stereoselectivity in the E2 Elimination of this compound with NaOEt in Ethanol

| Alkene Product | Stereoisomer | Percentage of Alkene Mixture |

|---|---|---|

| 4-methoxyhex-2-ene | (E)-isomer | 75% |

This is a hypothetical data table created to be illustrative of expected chemical principles.

Organometallic Reagent Formation

This compound can be used to prepare organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and are widely used in organic synthesis for the formation of new carbon-carbon bonds.

The formation of a Grignard reagent involves the reaction of the alkyl halide with magnesium metal in an ether solvent.

Reaction: CH₃(CH₂)₁CH(OCH₃)CH₂CH₂Br + Mg → CH₃(CH₂)₁CH(OCH₃)CH₂CH₂MgBr

The preparation of an organolithium reagent involves the reaction of the alkyl halide with lithium metal. This reaction often proceeds via a radical mechanism. youtube.com

Reaction: CH₃(CH₂)₁CH(OCH₃)CH₂CH₂Br + 2Li → CH₃(CH₂)₁CH(OCH₃)CH₂CH₂Li + LiBr

The presence of the ether linkage in this compound is generally compatible with the formation of these organometallic reagents, provided that anhydrous conditions are strictly maintained. The methoxy group is relatively unreactive towards these strong nucleophiles under standard preparative conditions.

Generation of Grignard Reagents from this compound

One of the most fundamental reactions of primary alkyl halides such as this compound is the formation of a Grignard reagent. This reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond, which effectively reverses the polarity (umpolung) of the C1 carbon from electrophilic to nucleophilic.

The generation of the Grignard reagent, (4-methoxyhexyl)magnesium bromide, is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it solvates and stabilizes the magnesium center of the resulting organometallic compound. The reaction is initiated by treating magnesium turnings with the alkyl bromide. Often, activation of the magnesium surface is necessary, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Table 1: Generation of (4-methoxyhexyl)magnesium bromide

| Reactant | Reagent | Solvent | Product |

|---|

The resulting Grignard reagent is a powerful nucleophile and a strong base, making it a versatile intermediate in organic synthesis for forming new carbon-carbon bonds.

Mechanistic Aspects of Organometallic Coupling Reactions

The (4-methoxyhexyl)magnesium bromide formed from this compound is a potent nucleophile due to the highly polarized carbon-magnesium bond. This reagent readily participates in a variety of organometallic coupling reactions. Mechanistically, these reactions involve the nucleophilic attack of the carbanionic C1 carbon of the Grignard reagent on an electrophilic center.

For instance, when reacting with a carbonyl compound such as an aldehyde or ketone, the mechanism involves the nucleophilic addition of the 4-methoxyhexyl group to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which, upon acidic workup, is protonated to yield a secondary or tertiary alcohol.

Similarly, in coupling reactions with other organic halides in the presence of a suitable catalyst (e.g., a copper(I) salt in a Corey-House-Posner-Whitesides-type reaction), the mechanism involves the formation of a new carbon-carbon bond between the 4-methoxyhexyl group and the organic group of the halide. The Grignard reagent's utility is vast, extending to reactions with esters, epoxides, and carbon dioxide, each proceeding through a distinct but related nucleophilic addition or substitution mechanism.

Oxidation and Reduction Transformations

Oxidative Stability of the Methoxy Group

The methoxy group in this compound is characteristic of an ether, a class of compounds known for their general stability towards many oxidizing agents. Ethers are typically resistant to oxidation under mild conditions. However, they are not completely inert. In the presence of atmospheric oxygen, ethers can undergo slow autoxidation to form hydroperoxides and peroxides, which can be explosive. This process is a radical chain reaction initiated by light or heat.

Under specific and more forceful oxidative conditions, such as with certain fungal peroxygenase enzymes, ether cleavage can occur. This typically proceeds via a hydrogen abstraction and oxygen rebound mechanism, where a hydrogen atom on a carbon adjacent to the ether oxygen is removed, followed by the introduction of a hydroxyl group, leading to an unstable hemiacetal that decomposes. However, in the context of most standard laboratory oxidants, the methoxy group of this compound would be considered a stable functional group.

Reductive Debromination Reactions

Reductive debromination is a transformation that replaces the bromine atom with a hydrogen atom. This process reduces the alkyl halide to the corresponding alkane. For this compound, this reaction would yield 1-methoxyhexane. There are several established methods to achieve this transformation.

One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another effective method involves the use of hydride reagents, such as tributyltin hydride (Bu₃SnH), often in a radical chain reaction initiated by azobisisobutyronitrile (AIBN). Other systems, such as using silanes (e.g., PhSiH₃) with a radical initiator, can also achieve efficient dehalogenation organic-chemistry.org.

Table 2: Hypothetical Reductive Debromination of this compound

| Starting Material | Reagent System | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 1-Methoxyhexane | Catalytic Hydrogenation |

| This compound | Bu₃SnH, AIBN (cat.) | 1-Methoxyhexane | Free Radical Reduction |

These reactions are generally high-yielding and tolerate a wide range of functional groups, including the ether linkage present in the molecule.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions in primary haloalkanes like this compound are not common under typical reaction conditions that favor bimolecular substitution (SN2) or Grignard formation. These reactions proceed without the formation of a discrete carbocation intermediate, thus precluding pathways for molecular rearrangement.

However, under conditions that promote a unimolecular (SN1 or E1) mechanism, such as in the presence of a strong Lewis acid or in a highly polar, non-nucleophilic solvent, a primary carbocation could theoretically be formed upon dissociation of the bromide ion. Primary carbocations are exceedingly unstable and would be highly prone to rearrangement to form a more stable secondary carbocation. vedantu.comchemistrywithwiley.com This would occur via a organic-chemistry.orgvedantu.com-hydride shift, where a hydride ion from an adjacent carbon (C2) migrates to the C1 carbon.

If such a rearrangement were to occur, the resulting secondary carbocation at C2 could then be trapped by a nucleophile or lose a proton to form an alkene. It is crucial to note that these pathways are generally not favored for primary alkyl halides, and specific research detailing such rearrangements for this compound is not available. masterorganicchemistry.com Isomerization to a different constitutional isomer, such as 2-bromo-4-methoxyhexane, would require these specific rearrangement-inducing conditions.

Applications of 1 Bromo 4 Methoxyhexane As a Versatile Synthon in Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The structure of 1-bromo-4-methoxyhexane makes it an ideal candidate for introducing a six-carbon chain with a methoxy (B1213986) group at the 4-position into a larger molecular framework. In the synthesis of complex molecules, such as natural products or pharmacologically active compounds, the introduction of specific alkyl chains is a common requirement. The primary bromide is highly reactive towards a wide range of nucleophiles in SN2 reactions, allowing for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. masterorganicchemistry.comenamine.net

The presence of the methoxy group adds another layer of functionality. While ethers are generally unreactive and can serve as protecting groups, they can also be cleaved under strongly acidic conditions (e.g., using HBr or HI). chemistrysteps.combritannica.com This allows for the potential deprotection to a secondary alcohol late in a synthetic sequence, providing a handle for further functionalization. Therefore, this compound can be viewed as a masked alcohol, adding to its versatility as a building block.

Participation in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. ijrpr.com The electrophilic nature of the carbon bearing the bromine atom in this compound allows it to participate in several key carbon-carbon bond-forming reactions.

While palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira typically involve aryl or vinyl halides, recent advancements have expanded their scope to include alkyl halides. nih.govillinois.edu Nickel-catalyzed cross-coupling reactions, in particular, have shown promise for the use of alkyl halides. For instance, this compound could potentially undergo a Negishi-type coupling if it is first converted into an organozinc reagent. researchgate.net Another possibility is its use in Kumada-type couplings, where an organomagnesium (Grignard) reagent is coupled with another organic halide in the presence of a nickel or palladium catalyst.

The direct use of primary alkyl bromides in some modern coupling protocols is also emerging. These reactions often involve photoredox or dual catalytic systems to generate alkyl radicals that can participate in the coupling process. nih.gov

Table 1: Potential Cross-Coupling Reactions Involving this compound Derivatives

| Coupling Reaction | Potential Substrates | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Kumada Coupling | 4-methoxyhexylmagnesium bromide + Ar-X | Pd or Ni catalyst | Aryl-alkane |

| Negishi Coupling | 4-methoxyhexylzinc halide + Ar-X | Pd or Ni catalyst | Aryl-alkane |

Note: The table illustrates hypothetical applications based on established coupling methodologies.

A more traditional and widely used method for carbon-carbon bond formation involving alkyl halides is the alkylation of carbanions and enolates. pressbooks.pub As a primary alkyl bromide, this compound is an excellent substrate for SN2 reactions with soft carbon nucleophiles. organicchemistrytutor.comchemistrysteps.comfiveable.me

Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a strong base like lithium diisopropylamide (LDA), can readily attack the primary carbon of this compound, displacing the bromide and forming a new carbon-carbon bond. youtube.com This reaction is highly efficient for primary halides and is a fundamental strategy for elaborating carbon skeletons. mit.edu

Similarly, organometallic reagents that behave as carbanions, such as Grignard reagents and organolithium compounds, can react with this compound. For example, the reaction with a Grignard reagent (R'-MgBr) would result in the formation of a new alkane (R'-CH₂(CH₂)₂CH(OCH₃)CH₂CH₃). The ether linkage is stable under the conditions typically used for these reactions. leah4sci.comwikipedia.orgchemguide.co.uk

Table 2: Examples of Alkylation Reactions with this compound

| Nucleophile Source | Reagents | Reaction Type | Product |

|---|---|---|---|

| Cyclohexanone | 1. LDA, THF, -78 °C; 2. This compound | Enolate Alkylation | 2-(4-methoxyhexyl)cyclohexanone |

| Diethyl malonate | 1. NaOEt, EtOH; 2. This compound | Malonic Ester Synthesis | Diethyl 2-(4-methoxyhexyl)malonate |

Note: This table provides illustrative examples of expected reactions.

Precursor for Ether-Containing Derivatives and Heterocycles

The bifunctional nature of this compound makes it a useful precursor for a variety of derivatives. Nucleophilic substitution of the bromide with heteroatom nucleophiles can lead to a range of ether-containing compounds. For example, reaction with sodium alkoxides (NaOR') would yield a diether, while reaction with sodium azide (NaN₃) would produce an azido-ether, which can be subsequently reduced to an amino-ether.

Furthermore, this compound could be employed in the synthesis of oxygen-containing heterocycles. organic-chemistry.org For instance, if the terminal methyl group were replaced with a functional group that could be converted to a nucleophile, intramolecular cyclization could lead to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran. More complex strategies could involve using this compound to alkylate a substrate that contains another functional group, which then participates in a subsequent cyclization step. Halogenated heterocycles are important intermediates in medicinal chemistry. sigmaaldrich.comugent.be

Role in Multi-Step Convergent Synthetic Strategies

Convergent synthesis is a strategy that involves preparing complex molecules by synthesizing separate fragments and then joining them together near the end of the synthesis. wikipedia.org This approach is often more efficient than a linear synthesis. This compound is well-suited for use as a fragment in such strategies. The 4-methoxyhexyl group can be installed by reacting the bromide with a nucleophilic fragment of a larger molecule.

For example, a complex alcohol could be deprotonated to form an alkoxide, which then displaces the bromide of this compound in a Williamson ether synthesis to attach the 4-methoxyhexyl side chain. britannica.com This modular approach allows for the late-stage introduction of this particular lipophilic fragment, which could be useful in modifying the properties of a lead compound in medicinal chemistry. The use of bifunctional building blocks is a key strategy in combinatorial chemistry to rapidly generate libraries of related compounds. sigmaaldrich.comfrontiersin.org

Computational Chemistry Studies on 1 Bromo 4 Methoxyhexane

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 1-bromo-4-methoxyhexane are fundamental to understanding its physical and chemical behavior. Computational analysis allows for a detailed exploration of these features.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, its most stable conformation. For a flexible molecule like this compound, with multiple rotatable single bonds, a multitude of conformations are possible. The collection of these conformations and their relative energies is known as the conformational landscape.

Theoretical calculations would typically employ methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to locate the global minimum and other low-energy conformers on the potential energy surface. The key dihedral angles, such as the C-C-C-C backbone and the C-C-O-C linkage of the methoxy (B1213986) group, would be systematically rotated to map out the conformational space. It is anticipated that the lowest energy conformer would exhibit a staggered arrangement along the hexane chain to minimize steric hindrance, with specific orientations of the bromo and methoxy substituents influenced by both steric and electronic factors.

Table 1: Hypothetical Torsional Potentials for Key Dihedral Angles in this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

|---|---|---|

| C1-C2-C3-C4 | 3.0 - 4.0 | ~180 (anti) |

| C3-C4(O)-C5-C6 | 2.5 - 3.5 | ~60 (gauche), ~180 (anti) |

Intermolecular Interactions and Packing Effects

In the condensed phase (liquid or solid), the behavior of this compound is governed by intermolecular forces. Computational studies can predict the nature and strength of these interactions. The primary intermolecular forces at play would be van der Waals forces (specifically London dispersion forces) due to the hydrocarbon chain, and dipole-dipole interactions arising from the polar C-Br and C-O bonds.

The bromine and oxygen atoms are expected to be sites of negative electrostatic potential, capable of participating in halogen and hydrogen bonding, respectively, if suitable donor atoms are present. Molecular dynamics simulations could be employed to simulate the bulk properties and predict how molecules would pack in a solid-state lattice, influencing properties like melting point and density.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound dictates its reactivity. Computational chemistry offers tools to visualize and quantify this electronic structure.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is likely to be localized around the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is expected to be concentrated along the C-Br bond, specifically on the antibonding σ* orbital. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | 0.5 - 1.5 | C, Br (σ* C-Br) |

| HOMO | -9.0 to -10.0 | Br, O (lone pairs) |

Note: These values are estimations based on typical energies for similar alkyl halides and ethers and would require specific quantum chemical calculations for confirmation.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Computational methods can calculate the partial atomic charges on each atom, revealing the polarity of bonds. In this compound, the electronegative bromine and oxygen atoms will draw electron density away from the carbon atoms to which they are attached, resulting in partial negative charges on Br and O and partial positive charges on the adjacent carbons.

An electrostatic potential (ESP) map provides a visual representation of this charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The ESP map of this compound would show negative potential around the bromine and oxygen atoms and positive potential around the hydrogen atoms and the carbon attached to the bromine.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions, including the identification of transient, high-energy structures known as transition states. This allows for the prediction of reaction kinetics and the elucidation of reaction mechanisms.

For this compound, a primary reaction of interest would be nucleophilic substitution, where a nucleophile replaces the bromide ion. Both SN1 and SN2 pathways could be computationally investigated. The modeling would involve calculating the energy profile of the reaction, locating the transition state structure, and determining the activation energy. For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom. For an SN1 reaction, the stability of the intermediate carbocation at the C1 position would be a key factor. The presence of the methoxy group at the 4-position is unlikely to have a strong electronic influence on the reaction at the C1 position, but its steric bulk could play a role.

Prediction of Reaction Outcomes and Selectivity

Theoretical calculations can predict the regioselectivity and stereoselectivity of chemical reactions by comparing the activation energies of different reaction pathways. For an alkyl halide like this compound, this could involve predicting the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways under various conditions. The lack of computational data means there are no documented predictions on which products would be favored in reactions involving this specific molecule.

Prediction of Spectroscopic Properties

Computational methods are also widely used to predict spectroscopic data, which aids in the identification and characterization of molecules. These theoretical predictions are compared with experimental spectra to confirm structures and assign signals.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.netliverpool.ac.uk This process typically involves optimizing the molecule's geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. For this compound, no such theoretical NMR data has been published, preventing the creation of a data table comparing predicted and experimental values.

Vibrational Frequency Analysis for IR Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring its vibrational frequencies. Computational vibrational analysis can predict these frequencies, offering a theoretical IR spectrum. researchgate.net This involves calculating the second derivatives of the energy with respect to atomic displacements for the optimized molecular structure. The absence of any published vibrational analysis for this compound makes it impossible to report on its theoretical IR properties or present a table of calculated vibrational modes.

While computational studies exist for other bromoalkanes or compounds with methoxy groups, researchgate.netresearchgate.net these findings cannot be directly extrapolated to this compound with the scientific accuracy required for this article. The unique electronic and steric effects arising from the specific arrangement of the bromo and methoxy groups on the hexane chain would necessitate a dedicated computational study. Until such research is conducted and published, a detailed, data-driven article on the computational chemistry of this compound cannot be compiled.

Future Research Directions and Unexplored Avenues for 1 Bromo 4 Methoxyhexane

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. chemistryjournals.netnih.gov Traditional methods for synthesizing bromoalkanes often rely on reagents like phosphorus tribromide or concentrated sulfuric and hydrobromic acids, which are hazardous and generate significant waste. docbrown.info Future research into the synthesis of 1-Bromo-4-methoxyhexane will prioritize the development of greener, more sustainable alternatives that align with the principles of green chemistry. pnas.orgyoutube.com

Key areas of investigation include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can drastically reduce waste. nih.gov Research into solid acid catalysts, such as modified zirconia or alumina, could provide a reusable and less corrosive alternative to concentrated acids for the conversion of 4-methoxyhexanol to the target compound. mdpi.com These heterogeneous catalysts simplify product purification and minimize the generation of acidic waste streams.

Alternative Solvents: The use of hazardous and volatile organic solvents is a major drawback of many conventional syntheses. chemistryjournals.net Future routes could explore the use of safer, more sustainable solvents like ionic liquids or supercritical fluids. nih.gov Solvent-free reaction conditions, potentially facilitated by microwave irradiation, also represent a promising avenue for minimizing environmental impact and improving energy efficiency.

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product (high atom economy) are central to green chemistry. pnas.org Developing direct C-H bromination methods for 4-methoxyhexane would be a significant step forward, although achieving regioselectivity at the C1 position remains a formidable challenge.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Synthesis (e.g., from Alcohol + HBr/H₂SO₄) | Potential Green Synthesis |

|---|---|---|

| Reagents | Stoichiometric, corrosive acids (H₂SO₄, PBr₃) | Catalytic amounts of solid acids; potentially biocatalysts |

| Solvents | Volatile organic solvents (e.g., toluene, DCM) | Safer alternatives (water, ionic liquids) or solvent-free |

| Byproducts | Significant acidic and inorganic waste | Minimal waste, recyclable catalyst |

| Energy | Often requires prolonged heating under reflux | Potentially lower energy input (e.g., microwave-assisted) |

| Atom Economy | Moderate | Potentially higher, especially with direct C-H functionalization |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, the true potential of this compound lies in its utility as a chemical building block. The presence of a reactive C-Br bond makes it an ideal candidate for a variety of catalytic cross-coupling reactions, which are powerful tools for constructing complex molecules. While classic nucleophilic substitution is a known reaction pathway, modern catalysis opens the door to more sophisticated and previously inaccessible transformations. smolecule.com

Future research should focus on:

C-C Bond Formation: Exploring the use of this compound in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada, Negishi) with various organometallic reagents would enable the facile introduction of the 4-methoxyhexyl moiety into a wide range of organic structures.

C-H Functionalization: A significant challenge and opportunity in modern chemistry is the direct functionalization of otherwise inert C-H bonds. researchgate.netvapourtec.comnih.gov Research could target the selective catalytic activation of specific C-H bonds within the this compound molecule, allowing for late-stage modification without the need for pre-functionalized starting materials. chemrxiv.org The methoxy (B1213986) group could potentially act as a directing group to guide catalysts to specific C-H bonds.

Dual-Catalysis Systems: Metallaphotocatalysis, which combines photoredox catalysis with transition metal catalysis, has emerged as a powerful method for forging new bonds under mild conditions. nih.gov Applying this technology to couple this compound with challenging substrates, such as light alkanes or complex natural products, represents a frontier of chemical synthesis. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis and subsequent reactions of this compound are well-suited for adaptation to these modern platforms.

Continuous Flow Synthesis: Developing a flow process for the synthesis of this compound could enable safer handling of hazardous reagents and allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Automated Synthesis: Integrating this flow synthesis into automated platforms would allow for the rapid, on-demand production of the compound. sigmaaldrich.comsigmaaldrich.com Furthermore, such platforms could be used to systematically explore the reactivity of this compound by reacting it with a library of different reagents under various conditions, accelerating the discovery of new transformations and applications. nih.gov This approach is particularly valuable for generating derivatives for screening in pharmaceutical or materials science contexts.

Investigation of Undiscovered Reactivity Patterns

The interplay between the terminal bromine atom and the ether linkage at the C4 position may give rise to unique and currently undiscovered reactivity. While the compound is expected to undergo standard substitution and elimination reactions, exploring its behavior under more exotic conditions could reveal novel chemical pathways.

Potential areas for investigation include:

Intramolecular Reactions: Under specific catalytic conditions, it may be possible to induce intramolecular reactions. For example, the formation of an organometallic species at the C1 position could potentially interact with the methoxy group, leading to cyclization or rearrangement products.

Radical Chemistry: The C-Br bond can be homolytically cleaved to generate an alkyl radical. Exploring radical-based transformations, such as atom transfer radical addition (ATRA) or radical-polar crossover reactions, could unlock new methods for incorporating the 4-methoxyhexyl scaffold.

Electrochemical Synthesis: Using electrochemistry to mediate the reduction of the C-Br bond or oxidation of other parts of the molecule could provide a reagent-free method for generating reactive intermediates, opening up new avenues for derivatization.

Derivatization for Advanced Materials Science Applications

The structure of this compound makes it an attractive precursor for the synthesis of functional molecules and advanced materials. The alkyl chain provides flexibility and hydrophobicity, the methoxy group offers a site for hydrogen bonding and potential coordination, and the bromo group serves as a versatile chemical handle for attachment or polymerization.

Future research could explore its use in:

Polymer Synthesis: this compound could be used as a monomer or an initiator in controlled radical polymerization techniques (e.g., ATRP) to create polymers with tailored properties. The pendant methoxy groups along the polymer backbone could influence properties like solubility, thermal stability, and adhesion.

Surfactants and Amphiphiles: Derivatization of the bromo- group into a hydrophilic head group, such as a quaternary ammonium salt, could produce amphiphilic molecules. mdpi.com These Gemini-type surfactants, containing two hydrocarbon tails connected by a spacer, could have unique aggregation properties useful in formulation science, drug delivery, or catalysis.

Functional Coatings and Surface Modification: The reactive nature of the bromo- group allows for the molecule to be grafted onto surfaces (e.g., silica, metal oxides) to modify their properties. Such functionalized surfaces could be designed to be hydrophobic, lubricating, or biocompatible, depending on the application.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Properties Conferred |

|---|---|---|

| Polymer Chemistry | Monomer, chain transfer agent, or initiator | Modified solubility, thermal stability, polarity |

| Surfactant Science | Precursor to quaternary ammonium salts (Gemini surfactants) | Unique self-assembly, enhanced surface activity |

| Surface Modification | Anchoring molecule for surface grafting | Hydrophobicity, anti-fouling, specific binding sites |

| Specialty Chemicals | Intermediate for liquid crystals or ionic liquids | Specific phase behavior, conductivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.